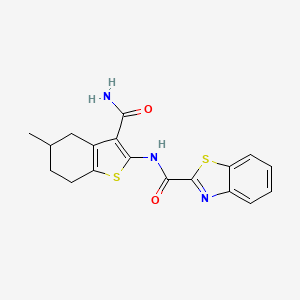
N-(3-acetylphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-(2-((4-fluorophenyl)amino)thiazol-4-yl)acetamide, also known as AFA, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. AFA is a thiazole-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Antitumor Activity : A study explored the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, including structures similar to the compound . These compounds were evaluated for their antitumor activity against a range of human tumor cell lines, showing significant potential in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Optoelectronic Properties : Research on thiazole-based polythiophenes, which are closely related to the compound, revealed their potential in optoelectronics. These compounds displayed notable optical band gaps and switching times, suggesting applications in electronic devices (Camurlu & Guven, 2015).
Antibacterial Evaluation : N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and tested for their antibacterial properties. These compounds showed promising results against various bacterial strains, suggesting potential use in developing new antibacterial agents (Lu, Zhou, Wang, & Jin, 2020).
Antimicrobial Activity : Another study focused on the synthesis of novel thiazolidinone and acetidinone derivatives, which bear structural similarities to the compound. These derivatives exhibited significant antimicrobial activity against a range of microorganisms (Mistry, Desai, & Intwala, 2009).
Anticonvulsant Activity : The compound and its analogs were also investigated for their potential anticonvulsant properties. A study synthesized related thiazole and iminothiazolidinone derivatives and found significant anticonvulsant activity in some of these compounds (Alagarsamy, Senthilraja, & Solomon, 2016).
Corrosion Inhibition : Some acetamide derivatives, including those structurally related to the compound, were synthesized and evaluated as corrosion inhibitors. These compounds showed promising results in protecting materials against corrosion (Yıldırım & Cetin, 2008).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c1-12(24)13-3-2-4-16(9-13)21-18(25)10-17-11-26-19(23-17)22-15-7-5-14(20)6-8-15/h2-9,11H,10H2,1H3,(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCYDJXKZVDLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-bromofuran-2-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2943881.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)
![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)
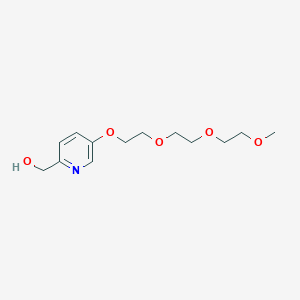
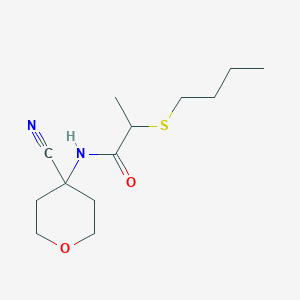
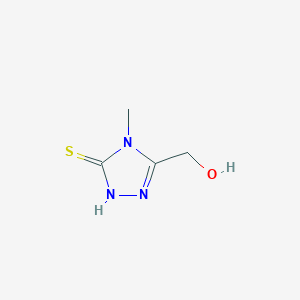
![{4H,6H,7H-pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl chloride](/img/structure/B2943895.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(3-methyl-4-propan-2-ylphenoxy)acetate](/img/structure/B2943900.png)
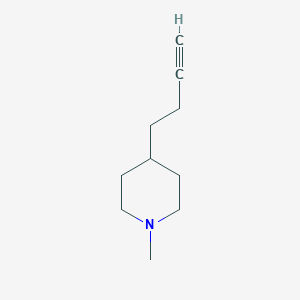
![1-(4-ethoxyphenyl)-4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2943903.png)
